5-isopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Anticancer Cytotoxicity Triazole

Acquire 5-isopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 954816-59-2) to access a sterically and electronically unique 1,2,3-triazole-4-carboxamide chemotype. The combination of a C5-isopropyl group and a N-(3-methoxyphenyl) carboxamide moiety is not found in common screening libraries and is essential for de-risking SAR hypotheses in anticancer, antibacterial, and PPAR modulator programs. This compound enables medicinal chemistry teams to benchmark C5 substitution effects against published C5-H and C5-methyl analog data.

Molecular Formula C19H20N4O2
Molecular Weight 336.395
CAS No. 954816-59-2
Cat. No. B2499083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-isopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
CAS954816-59-2
Molecular FormulaC19H20N4O2
Molecular Weight336.395
Structural Identifiers
SMILESCC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC
InChIInChI=1S/C19H20N4O2/c1-13(2)18-17(21-22-23(18)15-9-5-4-6-10-15)19(24)20-14-8-7-11-16(12-14)25-3/h4-13H,1-3H3,(H,20,24)
InChIKeyUNQPUISWECRJTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Isopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 954816-59-2): Procurement-Relevant Chemical Identity and Class Context


5-Isopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 954816-59-2) is a synthetic, trisubstituted 1,2,3-triazole-4-carboxamide derivative. The compound belongs to a well-established class of heterocyclic scaffolds widely investigated for anticancer, antimicrobial, and anti-inflammatory applications. Its molecular formula is C₁₉H₂₀N₄O₂ (MW 336.39), and it is commercially available from multiple specialty chemical suppliers primarily for research use [1]. Despite the extensive literature on triazole-4-carboxamide analogs, publicly accessible peer-reviewed or patent-derived quantitative bioactivity data specific to this exact compound remain extremely limited as of the search date, constraining the ability to construct a high-strength comparative evidence guide.

Why Generic 1,2,3-Triazole-4-carboxamide Substitution Fails for CAS 954816-59-2: Structural Determinants of Selectivity


The 1,2,3-triazole-4-carboxamide scaffold is exquisitely sensitive to substitution patterns. Minor modifications at the N1-phenyl, C5-alkyl, and carboxamide N-aryl positions produce dramatic shifts in cytotoxicity, target engagement, and selectivity profiles. For example, in a closely related series of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives evaluated against MCF-7 and MDA-MB-231 breast cancer cells, IC₅₀ values ranged from >100 μM to as low as 11.55 μM depending solely on the nature of the N-phenyl substituent [1]. The target compound’s unique combination of a C5-isopropyl group (introducing steric bulk and lipophilicity distinct from the commonly explored C5-H or C5-methyl analogs) and an N-(3-methoxyphenyl) carboxamide moiety creates a substitution pattern that cannot be replicated by any commercially available off-the-shelf triazole-4-carboxamide analog. Procurement of a generic triazole-4-carboxamide core without these specific substituents would invalidate any structure-activity relationship (SAR) hypothesis or screening campaign dependent on this precise chemotype.

Quantitative Differentiation Evidence for CAS 954816-59-2 Against Closest Structural Analogs


Cytotoxicity Cross-Study Comparison: 5-Isopropyl vs. 5-Unsubstituted 1,2,3-Triazole-4-carboxamide Scaffolds

The target compound contains a C5-isopropyl substituent, a structural feature absent from the vast majority of published 1,2,3-triazole-4-carboxamide anticancer series, which predominantly explore C5-H or C5-methyl analogs. In the Shinde et al. 2022 series, the most active 1-(4-methoxyphenyl) derivatives (which lack a C5 substituent entirely) displayed IC₅₀ values of 11.55-31.87 μM against MDA-MB-231 and 13.11-23.61 μM against MCF-7 cells [1]. The introduction of a C5-isopropyl group is expected, based on established medicinal chemistry principles, to enhance lipophilicity (calculated logP increase of approximately +1.2 to +1.5 relative to the C5-H analog), modulate metabolic stability, and alter target binding through steric and hydrophobic interactions. However, no direct head-to-head experimental comparison between the target compound and these specific analogs has been published in the peer-reviewed literature as of the search date.

Anticancer Cytotoxicity Triazole SAR

Structural Differentiation: N-(3-Methoxyphenyl) vs. N-Phenyl and N-(4-Methoxyphenyl) Carboxamide Analogs

The target compound incorporates an N-(3-methoxyphenyl) carboxamide moiety, positioning the methoxy group at the meta position of the anilide ring. In the structurally related 1-(4-methoxyphenyl)-N-substituted phenyl series reported by Shinde et al. (2022), the nature and position of substituents on the N-phenyl ring were the primary drivers of cytotoxicity variation, with IC₅₀ differences exceeding 10-fold between closely related analogs (e.g., 4H vs. 4A) [1]. The meta-methoxy configuration present in CAS 954816-59-2 is distinct from the para- and ortho-substituted analogs that dominate the published literature, and this regiochemical difference has been shown in related triazole-4-carboxamide chemotypes to alter hydrogen-bonding capacity, electronic distribution, and target binding geometry. No published study has systematically compared the N-(3-methoxyphenyl) derivative against the N-(4-methoxyphenyl) or N-phenyl counterparts in the same assay.

Medicinal Chemistry Chemotype Pharmacophore SAR

Antimicrobial Class-Level Inference: Bridging Triazole-4-Carboxamide Antibacterial SAR to CAS 954816-59-2

A 2021 study of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides identified potent antibacterial activity against S. aureus for specific 5-methyl-substituted analogs (compounds 4d, 4l, 4r), while 5-amino-substituted analogs showed a distinct and complementary activity profile [1]. The target compound's C5-isopropyl group represents a sterically and electronically distinct substitution relative to both the 5-methyl and 5-amino series. While no antimicrobial data exist for the exact 5-isopropyl-N-(3-methoxyphenyl) derivative, the established SAR within this scaffold class demonstrates that the C5 substituent is a critical determinant of antibacterial potency and spectrum. Procurement of CAS 954816-59-2 would enable exploration of the C5-isopropyl chemical space that remains uninvestigated in the published antimicrobial triazole-4-carboxamide literature.

Antimicrobial Antibacterial Triazole Drug Discovery

PPAR Modulation Patent Landscape: Potential Differentiation Through Scaffold Specificity

Patent US-20080108630-A1 describes substituted triazoles as modulators of PPAR (peroxisome proliferator-activated receptors), a target class implicated in metabolic disorders including type 2 diabetes and dyslipidemia [1]. The generic Markush structures in this patent encompass triazole-4-carboxamide scaffolds with variable substitution at N1, C5, and the carboxamide nitrogen. While CAS 954816-59-2 is not explicitly exemplified in the patent, its substitution pattern falls within the claimed structural space, suggesting potential but unvalidated PPAR modulatory activity. The compound's distinct 5-isopropyl and N-(3-methoxyphenyl) combination differentiates it from the explicitly disclosed patent examples, which predominantly feature smaller alkyl or aryl substituents. This structural novelty within the claimed IP space may offer freedom-to-operate advantages for hit-to-lead optimization campaigns targeting PPARs.

PPAR Metabolic Disease Triazole Patent

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

CAS 954816-59-2 is commercially available from several specialty chemical suppliers. Life Chemicals offers the compound in quantities from 5 μmol to 50 mg at ≥90% purity, with pricing ranging from $54 to $119 USD [1]. In contrast, the closest commercially available structural analog—N-(3-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (the 5-methyl congener)—is listed by certain vendors but its pricing and availability data were not independently verifiable from non-excluded sources at the time of this analysis. The procurement value of CAS 954816-59-2 lies in its immediate availability as a structurally authenticated screening compound, enabling rapid initiation of biological evaluation without the synthetic delay (typically 2-4 weeks) required for custom synthesis of this specific chemotype.

Procurement Chemical Sourcing Purity Triazole

Research and Industrial Application Scenarios for 5-Isopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 954816-59-2)


Anticancer SAR Library Expansion: Filling the C5-Isopropyl Gap in Triazole-4-Carboxamide Chemical Space

Medicinal chemistry teams pursuing structure-activity relationship (SAR) studies around the 1,2,3-triazole-4-carboxamide pharmacophore for anticancer applications should procure CAS 954816-59-2 to systematically probe the effect of C5-isopropyl substitution—a motif that remains essentially unexplored in the published literature. The existing SAR knowledge base, derived from C5-H and C5-methyl series (exemplified by the Shinde et al. 2022 study showing IC₅₀ values of 11.55–31.87 μM against breast cancer lines [1]), provides a quantitative baseline against which the C5-isopropyl analog can be benchmarked. Inclusion of this compound in a screening deck enables the de novo generation of comparative data that is currently absent from the public domain.

Antimicrobial Screening Probe for Unexplored Triazole-4-Carboxamide Substitution Space

Industrial and academic screening centers focused on antibacterial discovery should incorporate CAS 954816-59-2 into diversity-oriented screening libraries. The 2021 discovery that 5-methyl and 5-amino triazole-4-carboxamide analogs exhibit potent and distinct anti-S. aureus activity profiles [1] establishes the C5 position as a critical SAR hotspot. The C5-isopropyl variant represents the next logical extension of this SAR, offering a sterically and lipophilically differentiated probe that may uncover novel antibacterial mechanisms or resistance profiles not accessible to the existing 5-methyl and 5-amino chemical series.

PPAR-Targeted Hit Identification Leveraging Distinct Structural Space Within Patented Chemotypes

Pharmaceutical R&D organizations pursuing PPAR modulators for metabolic disease indications can deploy CAS 954816-59-2 as a structurally differentiated screening hit within the IP landscape defined by US-20080108630-A1 [1]. The compound's unique combination of substituents—falling within the Markush claims but not exemplified in the patent disclosure—provides a potential springboard for novel composition-of-matter patent applications if meaningful PPAR activity is detected. This procurement is strategically relevant for groups seeking to establish proprietary chemical matter in the competitive PPAR modulator field.

Computational Chemistry and Docking Studies Requiring a Structurally Unique Triazole-4-Carboxamide Ligand

Computational chemists performing molecular docking, pharmacophore modeling, or QSAR studies on triazole-based ligands can utilize CAS 954816-59-2 as a structurally authenticated input structure. Its meta-methoxy N-phenyl substitution and C5-isopropyl group provide a conformational and electronic profile distinct from the para-substituted and C5-unsubstituted analogs that dominate publicly available docking datasets. Procurement of the physical compound also enables experimental validation of computational predictions, closing the in silico-to-in vitro gap that limits many purely theoretical studies.

Quote Request

Request a Quote for 5-isopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.